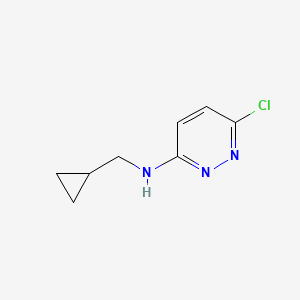
3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
The compound “3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole” is a part of certain patents , but the specific role or description of this compound is not clearly mentioned.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole” are not detailed in the sources I found .Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, such as 4H-1,2,4-triazole compounds, have been extensively studied for their corrosion inhibition properties on mild steel in acidic media. These compounds exhibit significant inhibition efficiencies, reaching up to 99% in certain conditions, suggesting their potential as corrosion inhibitors in industrial applications. The mechanism of inhibition often involves the adsorption of triazole molecules on the metal surface, following Langmuir's adsorption isotherm, which forms a protective layer preventing corrosion (Lagrenée et al., 2002; Bentiss et al., 2007).
Antimicrobial and Antifungal Activities
Triazole derivatives have been shown to possess significant antimicrobial and antifungal activities. The synthesis of novel 1,2,4-triazole derivatives has led to compounds that exhibit good to moderate activities against various test microorganisms. These findings indicate the potential of triazole derivatives in developing new antimicrobial and antifungal agents, which could be crucial in addressing the challenge of antibiotic resistance (Bektaş et al., 2007; Bitla et al., 2021).
Electronic Materials and OLEDs
Triazole-based compounds are also investigated for their utility in electronic materials, particularly in organic light-emitting diodes (OLEDs). By modifying the electronic characteristics of triazole compounds, researchers have been able to control their frontier orbital energy levels while maintaining high triplet energy states. This has implications for the development of electron-transporting materials in OLEDs, indicating the versatility of triazole derivatives in electronic applications (Yi et al., 2016).
Propriétés
IUPAC Name |
3-chloro-4,5-bis(2-methylphenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-7-3-5-9-13(11)15-18-19-16(17)20(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCMNSBOSKYQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229846 | |
| Record name | 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole | |
CAS RN |
1087784-52-8 | |
| Record name | 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)




![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)







